molecular formula C10H12N2O B581343 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1234616-17-1

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B581343
CAS No.: 1234616-17-1
M. Wt: 176.219
InChI Key: PSDSAEYHBZOZBR-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by its unique structure, which includes an amino group and an ethyl group attached to the isoindoline ring

Mechanism of Action

Target of Action

The primary target of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is the glycoprotein IIb-IIIa (GP IIb-IIIa) receptor . This receptor plays a crucial role in platelet aggregation and is a common target for antiplatelet drugs.

Mode of Action

This compound interacts with the GP IIb-IIIa receptor, acting as an antagonist . By binding to this receptor, it prevents fibrinogen attachment, which is a key step in platelet aggregation. This results in an anticoagulant effect, reducing the risk of thrombus formation.

Biochemical Pathways

The compound affects the platelet activation pathway . By inhibiting the GP IIb-IIIa receptor, it disrupts the final common pathway for platelet aggregation, where activated platelets bind fibrinogen. This prevents cross-linking of platelets and formation of a platelet plug, thereby inhibiting clot formation.

Result of Action

The molecular effect of this compound is the inhibition of the GP IIb-IIIa receptor . On a cellular level, this results in decreased platelet aggregation, reducing the formation of clots. This can be beneficial in conditions where there is a risk of thrombus formation, such as in cardiovascular diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect its stability and activity. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-nitrobenzoic acid with hydrazine hydrate followed by reduction can yield the desired compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both an amino group and an ethyl group, which confer specific reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

6-amino-2-ethyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSAEYHBZOZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680574
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-17-1
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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